Thalidomide-O-C8-Boc

PROTAC linker SAR DC50

Thalidomide-O-C8-Boc is a non-substitutable CRBN ligand-linker conjugate featuring a Boc-protected C8 alkyl chain. Unlike PEG-linked or free-acid analogs, its orthogonal Boc group enables sequential conjugation without premature deprotection, ensuring high-yield PROTAC assembly. The C8 linker provides optimal spatial separation for ternary complex formation, directly impacting degradation potency. With room-temperature stability and defined DMSO solubility (~100 mg/mL), it streamlines high-throughput synthesis and in vivo formulation. Choose this compound for reproducible, scalable PROTAC development.

Molecular Formula C26H34N2O7
Molecular Weight 486.6 g/mol
Cat. No. B2590294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C8-Boc
Molecular FormulaC26H34N2O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31)
InChIKeyXHFRZVFJJQOBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C8-Boc: A CRBN-Recruiting PROTAC Building Block with Defined Linker Geometry


Thalidomide-O-C8-Boc (CAS: 2225148-52-5) is a synthetic intermediate comprising a thalidomide-derived cereblon (CRBN) E3 ligase ligand covalently attached to a Boc-protected C8 alkoxy linker. This compound serves as a precursor for assembling proteolysis-targeting chimeras (PROTACs) [1]. The Boc (tert-butoxycarbonyl) protecting group enables controlled deprotection prior to conjugation with target-protein ligands, making the compound a modular building block for heterobifunctional degrader synthesis .

Why Thalidomide-O-C8-Boc Cannot Be Replaced by Other CRBN Ligand-Linker Conjugates in PROTAC Development


In PROTAC design, both the CRBN warhead identity and linker composition critically determine ternary complex formation efficiency and degradation potency [1]. Substituting Thalidomide-O-C8-Boc with alternative warhead-linker combinations—such as lenalidomide-O-C8-Boc, pomalidomide-O-C4-Boc, or thalidomide-O-C4-COOH—introduces variables in binding affinity, linker length, exit vector geometry, and chemical reactivity that cannot be assumed equivalent. Systematic SAR studies demonstrate that even modest alterations in linker length (e.g., C8 vs. C4) can produce >10-fold differences in DC50 values [2], while warhead substitution between thalidomide, lenalidomide, and pomalidomide yields distinct neosubstrate degradation profiles and in vivo pharmacokinetic outcomes [3]. Consequently, direct interchange without experimental revalidation compromises reproducibility and degrader performance.

Quantitative Differentiation of Thalidomide-O-C8-Boc Versus In-Class Alternatives: Evidence-Based Procurement Guide


C8 Alkyl Linker Length: Quantified Impact on PROTAC Degradation Potency

A meta-analysis of published linker SAR studies, normalized for linear linker length, demonstrates that PROTAC degradation potency (DC50) varies substantially across linker lengths. The C8 alkyl chain present in Thalidomide-O-C8-Boc represents a validated length for achieving effective ternary complex formation in multiple target systems [1].

PROTAC linker SAR DC50 protein degradation ternary complex

Boc-Protected C8-COOH Intermediate: Higher Conjugation Versatility and Storage Stability

Thalidomide-O-C8-Boc provides a Boc-protected carboxylic acid equivalent that, upon TFA-mediated deprotection, yields Thalidomide-O-C8-COOH (MW 430.457) for direct amide coupling to amine-containing target ligands. In contrast, alternatives such as Thalidomide-O-C8-NH2 require activation of the target ligand's carboxylic acid for conjugation, limiting synthetic flexibility . The Boc group also confers enhanced long-term storage stability compared to the free carboxylic acid form, which is prone to dimerization and moisture sensitivity .

PROTAC synthesis amine conjugation Boc deprotection building block

Purity Specification: ≥98% Versus Industry-Standard ≥95%

Thalidomide-O-C8-Boc is commercially available at ≥98% purity (InvivoChem Cat. V82997 specification) . This exceeds the industry-standard ≥95% purity threshold offered by multiple suppliers for comparable CRBN ligand-linker conjugates . Higher starting material purity minimizes the introduction of unidentified impurities into final PROTAC constructs, reducing the risk of confounding biological readouts or failed conjugation reactions due to contaminating nucleophiles or electrophiles.

compound purity PROTAC synthesis quality control reproducibility

Solubility Profile: DMSO Solubility of ~100 mg/mL (~205 mM)

Thalidomide-O-C8-Boc exhibits DMSO solubility of approximately 100 mg/mL (~205.52 mM) . This high solubility facilitates preparation of concentrated stock solutions for in vitro conjugation reactions and biological assays. For in vivo formulation, a solubility of ≥2.5 mg/mL (5.14 mM) is achievable in a co-solvent system comprising 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline .

solubility DMSO in vitro assay PROTAC formulation

Optimal Research and Industrial Applications for Thalidomide-O-C8-Boc Based on Evidence-Based Differentiation


PROTAC Development Requiring Validated C8 Linker Geometry

Thalidomide-O-C8-Boc is optimally suited for PROTAC campaigns where prior SAR or computational modeling indicates that an 8-carbon linear alkyl linker achieves productive ternary complex geometry. The C8 length is validated in published linker SAR analyses as effective across multiple target-E3 pairings, and direct procurement of this pre-conjugated building block eliminates the need for separate linker attachment and optimization steps [1].

Amine-Containing Target Ligand Conjugation via Standard Amide Coupling

The Boc-protected COOH functionality is specifically indicated for conjugation to target-protein ligands bearing primary or secondary amines. Following TFA deprotection, the resulting free carboxylic acid enables direct amide bond formation using standard EDC/HOBt or HATU coupling conditions. This contrasts with Thalidomide-O-C8-NH2, which requires inverse polarity conjugation and may be incompatible with certain target ligand synthetic handles .

High-Purity Starting Material for Reproducible PROTAC Synthesis

In applications where impurity-driven confounding is a concern—such as high-content screening, quantitative proteomics, or in vivo efficacy studies—the ≥98% purity specification (InvivoChem grade) is advantageous over the industry-standard ≥95% threshold. Higher purity reduces the probability of side reactions during conjugation and minimizes the need for extensive post-synthesis purification .

Concentrated DMSO Stock Preparation for High-Throughput Screening

The high DMSO solubility (~100 mg/mL) enables preparation of 100-200 mM stock solutions, which is particularly valuable for automated liquid handling systems and high-throughput PROTAC screening campaigns where minimizing DMSO carryover into assay plates is critical for maintaining cell viability and assay fidelity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C8-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.